molecular formula C17H14N2O2 B5587587 3-(furan-2-yl)-3,4-dihydro-2H-dibenzo[b,e][1,4]diazepin-1-ol

3-(furan-2-yl)-3,4-dihydro-2H-dibenzo[b,e][1,4]diazepin-1-ol

Cat. No.: B5587587
M. Wt: 278.30 g/mol
InChI Key: WEOQQHOOSDUXHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(furan-2-yl)-3,4-dihydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is a heterocyclic compound that features a furan ring fused to a dibenzo[b,e][1,4]diazepine structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Chemical Reactions Analysis

3-(furan-2-yl)-3,4-dihydro-2H-dibenzo[b,e][1,4]diazepin-1-ol undergoes various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds to 3-(furan-2-yl)-3,4-dihydro-2H-dibenzo[b,e][1,4]diazepin-1-ol include other furan-containing diazepines and benzodiazepines. For example:

The uniqueness of this compound lies in its specific combination of the furan ring and diazepine structure, which imparts distinct chemical and biological properties.

Biological Activity

The compound 3-(furan-2-yl)-3,4-dihydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is a member of the dibenzo diazepine family, which has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a fused ring system that includes a furan moiety. This unique structure is believed to contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds within the dibenzo diazepine class exhibit various pharmacological effects, including:

  • Antidepressant Activity : Several studies suggest that derivatives of this compound may possess antidepressant properties through mechanisms such as monoamine oxidase (MAO) inhibition .
  • Anticonvulsant Effects : The presence of the furan ring in related compounds has been associated with enhanced anticonvulsant activity in animal models .
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators .

The biological activities of this compound can be attributed to several mechanisms:

  • MAO Inhibition : Compounds similar to this one have shown significant MAO inhibitory activity, which is crucial for antidepressant effects.
  • GABAergic Modulation : As with many benzodiazepines, it may enhance GABAergic transmission, contributing to its anxiolytic and anticonvulsant properties.
  • Oxidative Stress Reduction : Some derivatives have demonstrated antioxidant activity, which may play a role in reducing neurotoxicity associated with oxidative stress .

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of related compounds:

StudyFindings
Saeid et al. (2023)Identified significant antidepressant and anxiolytic effects in furan derivatives through behavioral assays .
PMC Article (2023)Discussed the anti-inflammatory activity of dibenzo compounds through in vitro assays measuring cytokine release .
Other ResearchHighlighted improved anticonvulsant efficacy in animal models compared to traditional treatments like phenytoin .

Properties

IUPAC Name

9-(furan-2-yl)-8,9,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-16-9-11(17-6-3-7-21-17)8-15-12(16)10-18-13-4-1-2-5-14(13)19-15/h1-7,10-11,19H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOQQHOOSDUXHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N=C2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.